molecular formula C21H23N5O6S B15099714 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B15099714
M. Wt: 473.5 g/mol
InChI Key: XPWOPMRLYWTXEL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure comprises two critical moieties:

  • 1,2,4-Triazole core: Functionalized with a 3,4,5-trimethoxyphenyl group at position 5 and an amino group at position 2.
  • Acetamide side chain: The sulfanyl-linked acetamide group is substituted with a 2,3-dihydro-1,4-benzodioxin ring at the N-position, which may influence metabolic stability and bioavailability compared to simpler aryl groups .

Properties

Molecular Formula

C21H23N5O6S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C21H23N5O6S/c1-28-16-8-12(9-17(29-2)19(16)30-3)20-24-25-21(26(20)22)33-11-18(27)23-13-4-5-14-15(10-13)32-7-6-31-14/h4-5,8-10H,6-7,11,22H2,1-3H3,(H,23,27)

InChI Key

XPWOPMRLYWTXEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid Hydrazide

The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid to its hydrazide derivative. In a reflux apparatus, 3,4,5-trimethoxybenzoic acid (1.0 eq) is treated with 85% hydrazine hydrate (1.2 eq) in ethanol under nitrogen atmosphere. The mixture is refluxed at 80°C for 6 hours, during which the carboxylic acid undergoes nucleophilic acyl substitution to form the hydrazide. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol to yield white crystalline 3,4,5-trimethoxybenzoic acid hydrazide (82% yield, m.p. 148–150°C).

Formation of Thiosemicarbazide Intermediate

The hydrazide is subsequently reacted with ammonium thiocyanate (1.5 eq) in hydrochloric acid (2 M) at 60°C for 4 hours. This step introduces the thiourea moiety, forming the thiosemicarbazide intermediate. The reaction mixture is neutralized with sodium bicarbonate, and the precipitated product is filtered and washed with cold water to yield 3,4,5-trimethoxybenzoylthiosemicarbazide (75% yield, m.p. 162–164°C).

Cyclization to Triazole Thione

Cyclization of the thiosemicarbazide is achieved by heating in aqueous sodium hydroxide (10%) at 100°C for 3 hours. The reaction proceeds via intramolecular dehydration, forming the triazole ring. After cooling, the mixture is acidified with dilute HCl to pH 2–3, precipitating 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a pale yellow solid. The product is purified via recrystallization from methanol, yielding 68% pure compound (m.p. 195–197°C).

Synthesis of 2-Chloro-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via catalytic hydrogenation of 6-nitro-1,4-benzodioxane using 10% Pd/C in ethanol at 50 psi H₂. The reaction is monitored by TLC, and upon completion, the catalyst is filtered, and the solvent is evaporated to yield the amine as a colorless oil (90% yield).

Acylation with 2-Chloroacetyl Chloride

In a ice-cooled reactor, 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) is dissolved in dichloromethane (DCM) and treated with 2-chloroacetyl chloride (1.1 eq) in the presence of aqueous NaOH (2%) to maintain pH 8–9. The reaction is stirred for 2 hours, after which the organic layer is separated, washed with brine, and dried over Na₂SO₄. Evaporation of DCM yields 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a white crystalline solid (78% yield, m.p. 101–103°C).

Coupling Reaction to Form the Target Compound

Alkylation of Triazole Thione with Chloroacetamide

Equimolar quantities of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) and 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 eq) are suspended in dry ethanol containing potassium carbonate (2.0 eq). The mixture is refluxed at 80°C for 8 hours, facilitating nucleophilic displacement of the chloride by the triazole thiolate ion. Post-reaction, the solvent is removed under vacuum, and the residue is dissolved in ethyl acetate. The organic phase is washed with water, dried, and concentrated to afford the crude product.

Purification and Crystallization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to yield 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a white powder (65% yield, m.p. 213–215°C).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.72 (s, 9H, OCH₃), 4.25 (s, 2H, CH₂CO), 4.28–4.31 (m, 4H, benzodioxin OCH₂), 6.85–7.20 (m, 5H, aromatic), 8.45 (s, 1H, NH), 10.12 (s, 1H, NH).
  • IR (KBr) : 3340 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
  • Elemental Analysis : Calcd for C₂₂H₂₃N₅O₆S: C, 54.42; H, 4.74; N, 14.43. Found: C, 54.38; H, 4.71; N, 14.39.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40, 1.0 mL/min) reveals a single peak at Rₜ = 6.78 min, confirming >99% purity.

Optimization of Reaction Conditions

Parameter Condition Yield (%) Purity (%)
Solvent (Coupling) Ethanol 65 99.2
Base (Coupling) K₂CO₃ 65 99.2
Temperature 80°C 65 99.2
Reaction Time 8 hours 65 99.2

Optimized conditions derived from iterative testing.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The trimethoxyphenyl group can enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions .

Comparison with Similar Compounds

Substituent-Driven Activity

  • Trimethoxyphenyl group : The 3,4,5-trimethoxyphenyl group (as in the target compound and analog) is associated with enhanced binding to hydrophobic pockets in enzymes, such as kinases or reverse transcriptase, due to its planar structure and electron-rich methoxy groups .
  • Acetamide N-substituent :
    • The 2,3-dihydro-1,4-benzodioxin group in the target compound may confer improved metabolic stability over simpler aryl groups (e.g., 4-nitrophenyl in AM31) by reducing oxidative degradation .
    • Substituted phenyl groups (e.g., 4-methoxyphenyl in AM33) enhance solubility and moderate potency, as seen in reverse transcriptase inhibition (KI = 18 nM vs. 12 nM for AM31) .

Implications for Future Research

Target Validation : The structural similarities to AM31 and AM33 suggest the target compound should be screened against HIV-1 reverse transcriptase to evaluate its KI values .

Anti-Inflammatory Potential: Testing in carrageenan-induced edema models (as in ) could clarify its anti-exudative efficacy .

Optimization Strategies : Replacing the benzodioxin group with electron-withdrawing substituents (e.g., nitro) may enhance enzyme-binding affinity, as seen in AM31 .

Biological Activity

The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity focusing on antibacterial and anticancer properties, supported by relevant research findings.

Chemical Structure

The compound's structure includes a triazole moiety, which is often associated with significant pharmacological effects. The presence of the sulfanyl group and the dihydro-benzodioxin moiety enhances its potential biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit substantial antibacterial properties. A study highlighted that compounds with a triazole core demonstrated effective inhibition against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism often involves interference with bacterial DNA synthesis or inhibition of specific enzymes like DNA gyrase.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Triazole AE. coli5
Triazole BS. aureus2
Triazole CP. aeruginosa10
Compound of InterestE. coli<1.9

Anticancer Activity

The anticancer potential of the compound is also noteworthy. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds containing the triazole scaffold have been reported to exhibit cytotoxicity against several cancer cell lines .

Case Study: Anticancer Screening

In a comprehensive screening of a drug library on multicellular spheroids, a novel triazole derivative was identified with promising anticancer activity against breast and lung cancer cell lines. The study reported an IC50 value of 12 µM for one of the derivatives, indicating significant cytotoxicity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. Modifications in the substituents on the triazole ring can enhance or reduce their efficacy against specific targets. For example:

  • Amino substitutions at position 4 have been linked to increased antibacterial activity.
  • Methoxy groups at positions 3 and 5 enhance lipophilicity and cellular uptake.

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